1-(1-Chloropropan-2-yl)-2-iodobenzene 1-(1-Chloropropan-2-yl)-2-iodobenzene
Brand Name: Vulcanchem
CAS No.: 113452-82-7
VCID: VC19164379
InChI: InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C9H10ClI
Molecular Weight: 280.53 g/mol

1-(1-Chloropropan-2-yl)-2-iodobenzene

CAS No.: 113452-82-7

Cat. No.: VC19164379

Molecular Formula: C9H10ClI

Molecular Weight: 280.53 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Chloropropan-2-yl)-2-iodobenzene - 113452-82-7

Specification

CAS No. 113452-82-7
Molecular Formula C9H10ClI
Molecular Weight 280.53 g/mol
IUPAC Name 1-(1-chloropropan-2-yl)-2-iodobenzene
Standard InChI InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3
Standard InChI Key VKOWZINVXYUQTK-UHFFFAOYSA-N
Canonical SMILES CC(CCl)C1=CC=CC=C1I

Introduction

Synthesis and Manufacturing

Halogenation and Cross-Coupling Strategies

Physicochemical Properties

Structural and Thermal Characteristics

The compound’s structure features a benzene ring with iodine and chloropropyl groups, contributing to a density of 1.9±0.1g/cm31.9 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 234.5C234.5^\circ \text{C} at 760 mmHg . Its melting point (1C1^\circ \text{C}) and flash point (111.7C111.7^\circ \text{C}) reflect moderate thermal stability, while the GHS07\text{GHS07} classification indicates potential eye and skin irritation .

Reactivity and Functional Group Interactions

The iodine substituent facilitates electrophilic aromatic substitution, whereas the chloropropyl group participates in nucleophilic substitutions. Computational studies reveal a topological polar surface area of 0A˚20 \, \text{Å}^2, suggesting low solubility in polar solvents but high permeability in lipid membranes . This aligns with its Log Kp\text{Log Kp} (skin permeation) of 5.52cm/s-5.52 \, \text{cm/s}, indicating limited dermal absorption .

Applications in Research and Industry

Materials Science

In molecular glassformers, halogenated benzenes influence fragility and glass transition temperatures (TgT_g). For example, β-AA—a trisarylbenzene derivative—shows elevated TgT_g and crystallization tendencies due to strong π-π interactions . Similarly, the iodine and chlorine substituents in 1-(1-Chloropropan-2-yl)-2-iodobenzene could modulate material stability in thin-film applications .

Catalysis and Organic Synthesis

The compound serves as a precursor in transition-metal-free arylation, enabling access to biphenyl and terphenyl derivatives . Its iodine atom acts as a leaving group in Ullmann-type couplings, while the chloropropyl moiety participates in alkylation reactions .

Comparative Analysis with Related Halogenated Benzenes

CompoundMolecular FormulaKey PropertiesApplications
1-Chloro-2-iodobenzeneC6H4ClI\text{C}_6\text{H}_4\text{ClI}Density: 1.9g/cm31.9 \, \text{g/cm}^3, MP: 1C1^\circ \text{C} Solvent in organic synthesis
4-Iodobenzyl chlorideC7H8ClI\text{C}_7\text{H}_8\text{ClI}Reactivity in SN2 reactionsPharmaceutical intermediates
2-Chloro-1-fluoro-4-iodobenzeneC6H3ClFI\text{C}_6\text{H}_3\text{ClFI}Boiling point: 234.5C234.5^\circ \text{C} Antibiotic synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator